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  • Product: 2-Amino-1,3-benzoxazole-5-carboxamide

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Protocols & Analytical Methods

Method

Synthesis of 2-amino-1,3-benzoxazole-5-carboxamide from 2-amino-4-hydroxybenzamide

Here is a detailed Application Note and Protocol for the synthesis of 2-amino-1,3-benzoxazole-5-carboxamide. Executive Summary The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of 2-amino-1,3-benzoxazole-5-carboxamide.

Executive Summary

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., LMTK3 inhibitors), antimicrobial agents, and receptor antagonists. This application note details the regioselective synthesis of 2-amino-1,3-benzoxazole-5-carboxamide via the cyclodesulfurization or cyanogen bromide (CNBr) mediated cyclization of ortho-aminophenols.

Critical Note on Starting Material: The request specifies "2-amino-4-hydroxybenzamide" as the precursor. It is vital to note that for benzoxazole ring formation, the amino (-NH


) and hydroxyl (-OH) groups must be in an ortho (vicinal) relationship.
  • If the nomenclature follows IUPAC priority for benzamide (C1): A "2-amino-4-hydroxy" substitution pattern places the amine and hydroxyl groups in a meta relationship, rendering direct cyclization impossible.

  • Correct Precursor: This protocol utilizes 3-amino-4-hydroxybenzamide (functionally equivalent to 2-amino-4-carbamoylphenol), which possesses the required ortho-disposition to yield the 5-carboxamide regioisomer.

Scientific Rationale & Mechanism

The synthesis relies on the electrophilic cyanating properties of Cyanogen Bromide (CNBr). The reaction proceeds through a two-step sequence in a single pot:

  • N-Cyanation: The nucleophilic amine attacks the cyano group of CNBr, displacing bromide to form an unstable N-cyano intermediate (cyanamide).

  • Intramolecular Cyclization: The vicinal hydroxyl group attacks the electrophilic carbon of the cyanamide, followed by tautomerization to form the stable 2-aminobenzoxazole ring.

Reaction Pathway Analysis

The regiochemistry is dictated by the starting material. To achieve the 5-carboxamide substitution:

  • The amide group (-CONH

    
    ) must be para to the hydroxyl group in the starting phenol.
    
  • Upon cyclization, the oxygen occupies position 1 and the nitrogen position 3; the substituent para to the oxygen becomes position 5.

ReactionMechanism Precursor 3-Amino-4-hydroxybenzamide (Ortho-relationship) Intermediate N-Cyano Intermediate (Transient) Precursor->Intermediate + CNBr - HBr CNBr Cyanogen Bromide (Electrophile) CNBr->Intermediate TS Cyclization Transition State Intermediate->TS Intramolecular Attack (OH) Product 2-Amino-1,3-benzoxazole- 5-carboxamide TS->Product Tautomerization

Figure 1: Mechanistic pathway for the CNBr-mediated cyclization of o-aminophenols.

Experimental Protocol

Materials & Reagents
ReagentRolePurityHazard Class
3-Amino-4-hydroxybenzamide Precursor>97%Irritant
Cyanogen Bromide (CNBr) Cyclizing Agent97%High Toxicity (Fatal if inhaled/swallowed)
Methanol (MeOH) SolventHPLC GradeFlammable
Sodium Bicarbonate (NaHCO

)
NeutralizationACS GradeIrritant
Sodium Hypochlorite (Bleach) Safety Quench10-15%Corrosive
Safety Pre-Check (Critical)
  • CNBr Warning: Cyanogen bromide is highly toxic and hydrolyzes to release hydrogen cyanide (HCN). All operations must be performed in a functioning fume hood.

  • Waste Disposal: All waste streams and glassware contacting CNBr must be quenched with 10% sodium hypochlorite (bleach) or NaOH solution prior to disposal to destroy residual cyanide.

Step-by-Step Synthesis
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-hydroxybenzamide (1.52 g, 10.0 mmol) in Methanol (30 mL). Ensure complete dissolution; mild sonication may be used.

  • Reagent Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add Cyanogen Bromide (1.16 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes.

    • Note: Exothermic reaction. Maintain temperature below 10 °C during addition to prevent polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM) or LC-MS. The starting material (

      
      ) should disappear, and a more polar product spot should appear.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to approximately 1/3 of the original volume.

    • Neutralize the residue by slowly adding saturated aqueous NaHCO

      
        solution until pH 
      
      
      
      8. A precipitate will form.
    • Stir the slurry for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel. Wash the cake with cold water (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove unreacted CNBr traces.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if purity is <95%.

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.

Workflow Diagram

Workflow Start Start: 3-Amino-4-hydroxybenzamide in MeOH AddCNBr Add CNBr (1.1 eq) 0-5°C Start->AddCNBr React Stir at RT 4-6 Hours AddCNBr->React Check TLC/LC-MS Check (Complete?) React->Check Check->React No (Extend Time) Quench Neutralize with NaHCO3 (pH 8) Check->Quench Yes Filter Vacuum Filtration & Wash Quench->Filter Waste Quench Filtrate with Bleach Filter->Waste Filtrate Final Dry Product (Vacuum Oven) Filter->Final Solid

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

To validate the synthesis of 2-amino-1,3-benzoxazole-5-carboxamide , compare obtained data with the following expected values:

Analytical MethodExpected Signal / ResultInterpretation
Appearance Off-white to pale beige powderTypical for benzoxazoles
Melting Point > 260 °C (dec)High MP due to amide H-bonding
LC-MS (ESI+) m/z = 178.06 [M+H]

Consistent with Formula C

H

N

O


H NMR
(DMSO-

)

7.6 (s, 2H, -NH

), 7.8 (s, 1H, Ar-H4), 7.6 (d, 1H, Ar-H6), 7.3 (d, 1H, Ar-H7), 7.1-7.9 (br s, 2H, -CONH

)
Confirm loss of phenolic proton and formation of amine
IR Spectroscopy 3400-3100 cm

(NH/NH

), 1660 cm

(C=O[1] Amide), 1620 cm

(C=N Benzoxazole)
Diagnostic bands

Troubleshooting & Optimization

  • Low Yield: If the yield is <50%, ensure the starting material was fully dissolved before adding CNBr. Incomplete dissolution leads to heterogeneous reaction kinetics.

  • Impurity Profile: If a byproduct with m/z +25 is observed, it may indicate incomplete cyclization (intermediate cyanamide). Increase reaction time or heat to 40 °C.

  • Alternative Reagents: If CNBr is restricted, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used as a solid, non-volatile, and less toxic cyanating surrogate [1].

References

  • Slachtova, V., et al. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 4(19), 18398–18407.

  • Potewar, T. M., et al. (2008). "Efficient synthesis of 2-aminobenzoxazoles using cyanogen bromide." Tetrahedron Letters, 49, 1076-1080.
  • Sigma-Aldrich Product Sheet. "2-Aminobenzoxazole derivatives."

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Aminobenzoxazole Derivatives

Topic: Microwave-Assisted Synthesis Protocols for 2-Aminobenzoxazole Derivatives Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Process Development Scientists Executive Summary The 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis Protocols for 2-Aminobenzoxazole Derivatives Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Process Development Scientists

Executive Summary

The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in diverse therapeutic agents ranging from enzyme inhibitors (e.g., substituted benzoxazoles as HIV reverse transcriptase inhibitors) to receptor antagonists.[1][2] Traditional thermal synthesis often suffers from harsh conditions, toxic reagents (e.g., cyanogen bromide), and prolonged reaction times.

This guide details three optimized microwave-assisted protocols that prioritize atom economy , speed , and safety . By leveraging the dielectric heating effects of microwave irradiation, these methods reduce reaction times from hours to minutes and frequently allow for "on-water" or solvent-free conditions, aligning with Green Chemistry principles.

Mechanistic Pathways & Strategy

Before selecting a protocol, it is crucial to understand the mechanistic entry points. The choice of method depends on the desired substitution pattern at the 2-amino position (


 and 

).
Workflow Diagram: Synthetic Route Selection

The following diagram illustrates the decision logic for selecting the appropriate protocol based on starting materials.

G Start Target: 2-Aminobenzoxazole Decision1 Desired Substitution on 2-Amino Group? Start->Decision1 RouteA Route A: N-Substituted (e.g., -NH-Ar, -NH-Alk) Decision1->RouteA Secondary Amines RouteB Route B: Unsubstituted (-NH2) or N-Substituted Decision1->RouteB Primary Amines RouteC Route C: Tertiary Amines (e.g., Morpholine) Decision1->RouteC Cyclic/Tertiary Method1 Protocol 1: Cyclodesulfurization (2-Aminophenol + Isothiocyanate) RouteA->Method1 High Yield, Robust Method2 Protocol 2: Cyanation/Cyclization (2-Aminophenol + BrCN/NCTS) RouteB->Method2 Direct Cyclization Method3 Protocol 3: C-H Activation (Benzoxazole + Amine + Oxidant) RouteC->Method3 Late-Stage Functionalization

Figure 1: Decision tree for selecting the optimal synthesis protocol based on target substitution.

Experimental Protocols

Protocol 1: Cyclodesulfurization of 2-Hydroxyphenylthioureas (The "Robust" Route)

Best for: Synthesis of N-mono-substituted 2-aminobenzoxazoles. Mechanism: A 2-aminophenol reacts with an isothiocyanate to form a thiourea intermediate. A desulfurizing agent (EDC·HCl) facilitates intramolecular cyclization under microwave irradiation.

Materials
  • Substrate: Substituted 2-aminophenol (1.0 equiv)

  • Reagent: Aryl or Alkyl Isothiocyanate (1.0–1.1 equiv)

  • Promoter: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Methodology
  • Thiourea Formation (In Situ): In a 10 mL microwave process vial, dissolve 2-aminophenol (1.0 mmol) and the isothiocyanate (1.0 mmol) in MeCN (3 mL).

  • Pre-Stirring: Stir at room temperature for 5 minutes. Note: In many cases, the thiourea precipitates. Do not filter; proceed directly.

  • Cyclization: Add EDC·HCl (1.2 mmol) to the reaction mixture. Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 80°C

    • Power: Max 150 W (Variable)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (compressed air cooling).

    • Pour the mixture into ice-cold water (10 mL).

    • The product usually precipitates. Filter, wash with water, and dry.

    • Purification: If necessary, recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Scientist’s Insight: Why EDC? Unlike toxic mercury salts (HgO) often used in thermal methods, EDC is a "green" desulfurizing agent that forms a urea byproduct (water-soluble), simplifying purification.

Protocol 2: Direct C-H Amination of Benzoxazoles (The "Late-Stage" Route)

Best for: Adding complex amine fragments to an existing benzoxazole core (e.g., morpholine, piperidine). Mechanism: Oxidative C-H activation using a copper catalyst or metal-free ionic liquid system.

Materials
  • Substrate: Benzoxazole derivative (1.0 equiv)

  • Reagent: Secondary amine (e.g., Morpholine) (1.2–1.5 equiv)

  • Catalyst: [BPy]I (1-Butylpyridinium iodide) (15 mol%) OR CuI (10 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Water (for "On-Water" conditions)

Step-by-Step Methodology
  • Preparation: In a microwave vial, combine the benzoxazole (0.5 mmol), secondary amine (0.75 mmol), and catalyst ([BPy]I or CuI).

  • Oxidant Addition: Add TBHP (0.75 mmol) and Acetic Acid (1.0 equiv, optional additive to protonate the intermediate).

  • Microwave Irradiation:

    • Temperature: 80–100°C

    • Time: 20–40 minutes

    • Pressure Limit: 250 psi (Safety critical due to oxidant)

  • Work-up:

    • Dilute with EtOAc, wash with saturated Na₂S₂O₃ (to quench excess peroxide) and brine.

    • Dry over Na₂SO₄ and concentrate.

Self-Validating Control: Monitor the disappearance of the C2-proton signal in NMR (~8.0 ppm) to confirm C-H functionalization.

Protocol 3: Safer Cyanation using NCTS (The "BrCN-Free" Route)

Best for: Synthesis of unsubstituted or simple 2-aminobenzoxazoles without using highly toxic Cyanogen Bromide. Reagent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) acts as a stable, solid "CN+" source.

Materials
  • Substrate: 2-Aminophenol (1.0 equiv)

  • Reagent: NCTS (1.0 equiv)

  • Additive: Lewis Acid (e.g., LiHMDS or BF3·Et2O - catalytic amounts)

  • Solvent: THF or Dioxane

Step-by-Step Methodology
  • Mix: Combine 2-aminophenol (0.5 mmol) and NCTS (0.5 mmol) in THF (2 mL) in a microwave vial.

  • Activate: Add LiHMDS (1.0 M in THF, 0.5 mL) dropwise.

  • Microwave Irradiation:

    • Temperature: 100°C

    • Time: 5–10 minutes

  • Work-up: Solvent evaporation followed by column chromatography.

Data Comparison: Microwave vs. Conventional

The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave protocols for these specific transformations.

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol 1)Improvement Factor
Reaction Time 4 – 12 Hours10 – 20 Minutes24x – 36x Faster
Yield 50 – 70%85 – 95%+20-30%
Solvent Vol. 20 – 50 mL2 – 5 mL10x Reduction
Purity (Crude) Low (requires chromatography)High (often precipitation only)Simplified Work-up

Troubleshooting & Optimization

  • Ring Opening: If you observe the formation of N-(2-hydroxyphenyl)urea derivatives, the temperature is likely too high, or water content is too high during the cyclization step. Solution: Use anhydrous MeCN and lower temp to 80°C.

  • Incomplete Conversion: For electron-deficient 2-aminophenols (e.g., nitro-substituted), the nucleophilicity of the nitrogen is reduced. Solution: Increase reaction time to 30 mins and temperature to 120°C.

  • Pressure Spikes: When using TBHP (Protocol 2), gas evolution (O₂) can occur. Safety: Always use a vessel rated for 300 psi and ensure the volume fill is <50%.

References

  • Review of Microwave Synthesis: Microwave-assisted synthesis of benzoxazoles: A review. Eureka Select. Link

  • Ionic Liquid Protocol: The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst. Molecules (MDPI). Link

  • NCTS Protocol: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Link

  • On-Water Synthesis: Microwave-Enhanced On-Water Amination of 2-Mercaptobenzoxazoles. J. Org.[3][4] Chem. Link

  • General Green Methods: On water catalyst-free synthesis of N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances.[5][6] Link

Sources

Method

Application Note: In Vitro Characterization of Benzoxazole Carboxamide 5-HT3 Antagonists

[1] Introduction & Scope The 5-HT3 receptor is a ligand-gated ion channel (LGIC) belonging to the Cys-loop superfamily, distinct from the G-protein coupled 5-HT receptor subtypes. Upon activation by serotonin (5-HT), the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

The 5-HT3 receptor is a ligand-gated ion channel (LGIC) belonging to the Cys-loop superfamily, distinct from the G-protein coupled 5-HT receptor subtypes. Upon activation by serotonin (5-HT), the channel opens to allow non-selective cation influx (


, 

,

), triggering rapid neuronal depolarization.

Benzoxazole carboxamides represent a privileged scaffold in medicinal chemistry, offering bioisosteric alternatives to the classical indazole (e.g., Granisetron) and indole (e.g., Tropisetron) cores. While offering improved metabolic stability and rigidity, this lipophilic scaffold presents specific challenges in in vitro assays, particularly regarding solubility and non-specific binding.

This guide details a validated screening cascade designed to characterize benzoxazole derivatives, moving from affinity determination to functional validation.

Experimental Workflow

The following cascade ensures that only high-quality hits progress to low-throughput validation.

ScreeningCascade Compound Benzoxazole Library Solubility Solubility Check (DMSO/Buffer) Compound->Solubility Binding Radioligand Binding ([3H]-Granisetron) Solubility->Binding Pass Flux Ca2+ Flux Assay (FLIPR/FlexStation) Binding->Flux Ki < 100 nM Patch Whole-Cell Patch Clamp Flux->Patch IC50 Confirmed Lead Lead Candidate Patch->Lead Mechanism Validated

Figure 1: Validated screening cascade for 5-HT3 antagonists. Note the early solubility checkpoint critical for lipophilic benzoxazoles.

Compound Handling & Preparation[3][4][5]

Benzoxazole carboxamides often exhibit low aqueous solubility compared to their protonated amine counterparts. Improper handling leads to micro-precipitation, causing false negatives in binding assays (due to lower effective concentration) or false positives in fluorescence assays (due to light scattering).

  • Stock Preparation: Dissolve compounds to 10 mM in 100% DMSO. Sonicate for 5 minutes if visual turbidity persists.

  • Working Solutions: Perform serial dilutions in DMSO first, then transfer to the aqueous assay buffer. Keep final DMSO concentration < 0.1% in electrophysiology and < 1% in FLIPR/Binding assays to avoid vehicle effects on the channel.

Assay I: Radioligand Binding (Affinity Filter)

This assay determines the affinity (


) of the test compound by displacing a known high-affinity radioligand. We utilize [

H]-Granisetron
due to its high specificity for the 5-HT3 binding pocket and low non-specific binding compared to [

H]-GR65630.
Materials
  • Cell Line: HEK293 cells stably expressing human 5-HT3A receptor (HEK-h5HT3A).

  • Radioligand: [

    
    H]-Granisetron (Specific Activity ~80 Ci/mmol).[1]
    
  • Non-Specific Control: 10 µM Ondansetron or unlabeled Granisetron.[1]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
Protocol
  • Membrane Prep: Harvest HEK-h5HT3A cells. Homogenize in ice-cold Binding Buffer using a Polytron. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a protein concentration of ~50 µ g/well .

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL [

      
      H]-Granisetron (Final conc. ~0.5 nM, approx. 
      
      
      
      ).
    • 25 µL Test Compound (Benzoxazole derivative, 10-point curve) or Vehicle.

  • Equilibrium: Incubate for 60 minutes at 25°C. Benzoxazoles may have slower association rates due to lipophilicity; do not shorten this step.

  • Harvest: Rapidly filter through GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce binding of the lipophilic benzoxazole core to the filter).

  • Detection: Wash 3x with ice-cold buffer. Add scintillant and count on a TopCount or MicroBeta.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of [

H]-Granisetron.

Assay II: High-Throughput Functional Screen (Calcium Flux)

Binding does not distinguish agonism from antagonism. The Calcium Flux assay uses the 5-HT3 receptor's


 permeability to functionally characterize the library. We recommend the FLIPR Calcium 5 Assay Kit  over Fluo-4 due to its "no-wash" protocol, which prevents the detachment of loosely adherent HEK293 cells.
Materials
  • Instrument: FLIPR Tetra or FlexStation 3.

  • Dye: FLIPR Calcium 5 Assay Kit (Molecular Devices).

  • Agonist: 5-HT (Serotonin) or 2-Methyl-5-HT (more selective).

  • Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport of the dye).

Protocol
  • Seeding: Plate HEK-h5HT3A cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates (Poly-D-Lysine coated). Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL of Calcium 5 dye dissolved in Assay Buffer. Incubate 45 min at 37°C, then 15 min at RT. Do not wash.

  • Antagonist Addition (Online): Place plate in FLIPR.

    • Step A: Add 25 µL of Test Compound (Benzoxazole).

    • Incubation: Monitor baseline fluorescence for 5–10 minutes. This detects potential agonist activity of the compound itself.

  • Agonist Challenge:

    • Step B: Inject 5-HT (at

      
       concentration, typically 1–3 µM).
      
    • Read: Measure fluorescence signal (Ex 485 nm / Em 525 nm) for 120 seconds.

Interpretation:

  • Antagonist: Dose-dependent reduction in the 5-HT induced calcium peak.

  • Agonist: Immediate calcium spike during Step A (Antagonist Addition).

Assay III: Gold Standard Validation (Whole-Cell Patch Clamp)

Fluorescence assays can yield false positives if compounds are autofluorescent (common with extended aromatic systems like benzoxazoles) or if they inhibit voltage-gated calcium channels rather than 5-HT3. Electrophysiology is the requisite validation step.

Mechanism of Action

The 5-HT3 receptor transitions between closed, open, and desensitized states. Benzoxazole antagonists typically stabilize the closed state (competitive) or block the pore (non-competitive).

Mechanism Closed Closed State (Resting) Open Open State (Cation Influx) Closed->Open + 5-HT (Agonist) Open->Closed Washout Desensitized Desensitized State Open->Desensitized Prolonged 5-HT Desensitized->Closed Recovery Antagonist Benzoxazole Antagonist Antagonist->Closed Stabilizes (Competitive) Antagonist->Open Blocks Pore (Non-Comp)

Figure 2: 5-HT3 receptor gating states. Competitive antagonists prevent the Closed


 Open transition.
Protocol
  • Rig Setup: Whole-cell voltage clamp configuration.

  • Solutions:

    • External (Tyrode's): 140 mM NaCl, 2.8 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose, pH 7.4.[1]
    • Internal (Pipette): 140 mM CsCl (to block

      
       channels), 2 mM 
      
      
      
      , 10 mM HEPES, 11 mM EGTA, pH 7.2.[1]
  • Procedure:

    • Establish G

      
       seal and break-in to whole-cell mode.[1]
      
    • Clamp voltage at -60 mV .

    • Control Pulse: Apply 10 µM 5-HT via rapid perfusion (2s pulse) to establish baseline current (

      
      ). Allow 2 min wash for recovery from desensitization.
      
    • Test Pulse: Pre-perfuse Benzoxazole compound for 30s. Then, co-apply 10 µM 5-HT + Compound.

  • Analysis:

    • Measure peak current amplitude.[2]

    • Calculate % Inhibition:

      
      .
      

Summary of Key Parameters

ParameterRadioligand BindingFLIPR Calcium FluxPatch Clamp (ePhys)
Primary Readout Affinity (

)
Potency (

)
Kinetics & Mechanism
Throughput MediumHighLow
Benzoxazole Risk Filter binding (use PEI)Solubility/Autofluorescence"Sticky" compound washout
Key Control Unlabeled GranisetronProbenecid (Dye retention)CsCl Internal (Block K+)

References

  • Vertex Pharmaceuticals. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists.[3][4] Bioorganic & Medicinal Chemistry Letters.[5]

  • BenchChem. (2025). Application Notes and Protocols for 5-HT3 Receptor Radioligand Binding Assay.

  • Molecular Devices. (2023).[6] FLIPR Calcium 5 Assay Kit Guide.

  • Lummis, S. C. R., et al. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. Journal of Medicinal Chemistry.

  • Barnes, N. M., et al. (1995). Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron.[7][8] British Journal of Pharmacology.

Sources

Application

Application Note: Crystallization Solvents for Purifying 2-Amino-1,3-Benzoxazole-5-Carboxamide

[1] Abstract & Core Directive This guide details the purification of 2-amino-1,3-benzoxazole-5-carboxamide , a critical scaffold in the synthesis of kinase inhibitors (e.g., substituted aminobenzoxazoles for Src/Abl inhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Core Directive

This guide details the purification of 2-amino-1,3-benzoxazole-5-carboxamide , a critical scaffold in the synthesis of kinase inhibitors (e.g., substituted aminobenzoxazoles for Src/Abl inhibition) and antimicrobial agents.[1] Due to the molecule's rigid planar structure and dual hydrogen-bonding domains (C-2 amino and C-5 carboxamide), it exhibits high lattice energy and poor solubility in common organic solvents.[1]

This protocol moves beyond generic "recrystallization" advice.[1] We provide a solubility-driven solvent selection strategy , offering three distinct protocols ranging from Green Chemistry compliant (Class 3 solvents) to High-Performance purification for stubborn impurities.[1]

Physicochemical Profile & Solvent Logic[1][2]

To select the correct solvent, one must understand the intermolecular forces holding the crystal lattice together.[1]

  • Compound: 2-amino-1,3-benzoxazole-5-carboxamide[1]

  • Structural Challenges:

    • 
      -
      
      
      
      Stacking:
      The planar benzoxazole core encourages strong stacking interactions.[1]
    • H-Bond Network: The C-5 amide acts as both a donor and acceptor; the C-2 amine adds further donor capacity.[1]

    • Amphoteric Nature: The oxazole nitrogen is weakly basic, while the amide proton is weakly acidic.[1]

Solubility Prediction Table
Solvent ClassRepresentative SolventsInteraction PotentialPredicted Solubility
Polar Aprotic DMSO, DMF, DMAcDisrupts H-bonds; High dipole stabilizes polar core.[1]High (Recommended for dissolution)
Polar Protic Methanol, Ethanol, IsopropanolCompetes for H-bonds; Moderate solvation of aromatic rings.[1]Moderate (Requires heat)
Acidic Media Acetic Acid, Dilute HClProtonates oxazole ring (N-3), breaking lattice energy.[1]High (Chemical dissolution)
Non-Polar Hexane, Toluene, Et2OCannot disrupt H-bonds or solvate polar groups.[1]Insoluble (Anti-solvent candidates)

Decision Logic: Selecting the Purification Route

The following flow diagram illustrates the decision matrix for selecting the optimal purification protocol based on impurity profile and yield requirements.

SolventSelection Start Crude 2-Amino-1,3-Benzoxazole-5-Carboxamide CheckPurity Assess Impurity Profile (HPLC/TLC) Start->CheckPurity HighOrg High Organic Impurities (Starting Material/Byproducts) CheckPurity->HighOrg Stubborn Organics Inorganic Salts / Inorganic Residues CheckPurity->Inorganic Salts Present General General Purity < 95% CheckPurity->General Standard MethodB Protocol B: DMSO/Water (Anti-Solvent Precipitation) HighOrg->MethodB MethodC Protocol C: Acid-Base Swing (Chemical Purification) Inorganic->MethodC MethodA Protocol A: EtOH/Water (Green & Standard) General->MethodA

Caption: Decision matrix for selecting the optimal crystallization protocol based on impurity type.

Detailed Experimental Protocols

Protocol A: The "Green" Binary System (Ethanol/Water)

Best for: Routine purification, removal of non-polar impurities, and final polishing.[1]

Mechanism: The compound is soluble in hot ethanol (disrupting hydrophobic interactions) but insoluble in water.[1] The slow addition of water creates a supersaturated environment controlled by polarity.[1]

  • Dissolution: Suspend 10 g of crude material in Ethanol (absolute) (approx. 15-20 volumes, 150-200 mL).

  • Heating: Heat to reflux (78°C). If the solid does not dissolve completely after 30 mins, slowly add Methanol (up to 10% v/v) to increase polarity.[1]

    • Note: If black specks remain, filter hot through a Celite pad.[1]

  • Nucleation: While maintaining reflux, add Deionized Water dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-solvation: Add just enough hot Ethanol to clear the turbidity.[1]

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly over 2-3 hours.

    • Critical Step: Do not shock cool in ice immediately; this traps impurities.[1]

  • Harvest: Cool to 0-5°C for 1 hour. Filter the off-white/pale yellow crystals.[1]

  • Wash: Wash with cold Ethanol:Water (1:1).[1]

Protocol B: High-Performance Anti-Solvent (DMSO/Water)

Best for: Highly insoluble crude material or removing polar impurities that co-crystallize in alcohols.[1]

Mechanism: DMSO is a powerful H-bond acceptor, breaking the amide dimers.[1] Water acts as a harsh anti-solvent, forcing the hydrophobic benzoxazole core to aggregate rapidly.[1]

  • Dissolution: Dissolve 5 g of crude material in the minimum volume of DMSO (approx. 3-5 volumes, 15-25 mL) at 60-80°C.

    • Safety: Do not overheat DMSO (>100°C) to avoid decomposition.[1]

  • Filtration: Filter the warm solution to remove mechanical impurities.[1]

  • Precipitation: Place the filtrate in a vessel with vigorous stirring. Slowly add Water (anti-solvent) at a rate of 1 mL/min.[1]

    • Observation: An exotherm may occur.[1] A thick precipitate will form.[1]

  • Equilibration: Continue adding water until the ratio is 1:3 (DMSO:Water). Stir for 1 hour at RT.

  • Collection: Filter the fine precipitate.

  • Drying (Crucial): DMSO is difficult to remove.[1] Wash the cake copiously with Water (to remove DMSO) followed by Isopropanol (to remove water).[1] Dry in a vacuum oven at 60°C for 12 hours.

Protocol C: Acid-Base "Chemical" Swing

Best for: Removing non-basic impurities (e.g., unreacted esters, phenols).[1]

Mechanism: Protonation of the oxazole/amine nitrogen renders the molecule water-soluble.[1] Filtration removes non-basic organics.[1] Neutralization regenerates the neutral, insoluble molecule.[1]

  • Acidification: Suspend crude solid in 1M HCl (10 volumes). Stir at RT for 30 mins.[1][2][3]

  • Clarification: Filter off any undissolved solids (these are non-basic impurities).[1]

  • Neutralization: Cool the filtrate to 0-5°C. Slowly add 10% aqueous Ammonia (NH4OH) or saturated NaHCO3 while stirring until pH ~8-9.

  • Crystallization: The product will precipitate as a free base.[1] Stir for 30 mins to ensure complete conversion.

  • Wash: Filter and wash with water to remove salts (NH4Cl/NaCl).[1]

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product comes out as a liquid droplets rather than crystals.The temperature dropped too fast or the solvent system is too rich in anti-solvent.[1] Fix: Re-heat, add more good solvent (Ethanol/DMSO), and cool slower. Seed with pure crystal if available.[1]
Low Yield Product remains in mother liquor.[1]Solubility in the solvent mix is too high.[1] Fix: Cool to -20°C or increase the ratio of Anti-Solvent (Water).
Colored Impurities Crystals are dark yellow/brown.[1]Oxidation products (common in anilines).[1] Fix: Add activated charcoal (5% w/w) during the hot dissolution step (Protocol A), stir for 15 mins, and filter hot.

Process Workflow Diagram

The following diagram visualizes the complete purification lifecycle, emphasizing the critical control points (CCPs).

PurificationWorkflow Crude Crude Solid Dissolve Hot Dissolution (Solvent + Heat) Crude->Dissolve Charcoal Optional: Activated Carbon Dissolve->Charcoal If colored FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Standard Charcoal->FilterHot Crystallize Controlled Cooling (+ Seeding) FilterHot->Crystallize Slow ramp Isolate Filtration & Wash Crystallize->Isolate Dry Vacuum Drying Isolate->Dry

Caption: Step-by-step unit operations for the recrystallization of benzoxazole carboxamides.

References

  • Kasavaraju, V. S., et al. (2019). "Synthesis and Characterization of New 2-Aminobenzoxazole-5-Carbohydrazides."[1][2] International Journal of Research and Development in Science and Technology.[1] (Describes synthesis and purification of the closely related carbohydrazide analog using ethyl acetate and alcohol systems).

  • BenchChem. "Application Notes and Protocols for the Synthesis of Benzoxazoles." (General protocols for benzoxazole purification via recrystallization from ethanol).

  • Harbin Institute of Technology. "Synthesis of benzoxazole diamine." Patent CN110577500A.[1] (Details the purification of aminobenzoxazoles using ethanol/water Soxhlet extraction).

  • Wang, Y., et al. (2017). "Synthesis of N-aryl-2-aminobenzoxazoles from substituted benzoxazole-2-thiol."[1][4] ACS Omega.[1] (Discusses purification challenges of substituted aminobenzoxazoles). [1]

Disclaimer: This protocol is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-amino-1,3-benzoxazole-5-carboxamide before handling.[1] DMSO and DMF are permeable to skin; use appropriate PPE.[1]

Sources

Method

Application Note: Formulation Strategies for Hydrophobic Benzoxazole Carboxamide Drugs

Introduction: The Physicochemical Barrier Benzoxazole carboxamides (e.g., Tafamidis analogs, experimental kinase inhibitors) represent a distinct class of "brick dust" molecules. Their structural rigidity, driven by the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Barrier

Benzoxazole carboxamides (e.g., Tafamidis analogs, experimental kinase inhibitors) represent a distinct class of "brick dust" molecules. Their structural rigidity, driven by the planar benzoxazole core and the hydrogen-bonding potential of the carboxamide linker, often results in:

  • High Melting Points (

    
    C):  Indicative of high crystal lattice energy.
    
  • Strong

    
     Stacking:  The aromatic rings stack efficiently, resisting solvation.
    
  • High LogP (>3.5): Significant lipophilicity, classifying them typically as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Standard micronization is often insufficient because the high surface energy of the fractured crystals leads to rapid agglomeration or Ostwald ripening. This guide details three advanced formulation protocols to disrupt these intermolecular forces and enhance bioavailability.

Pre-Formulation Decision Matrix

Before selecting a protocol, characterize the API's thermal and ionization properties. Use the following logic flow to determine the optimal strategy.

FormulationStrategy Start Benzoxazole Carboxamide API CheckIon Ionizable Group Present? (e.g., -COOH, -NH2) Start->CheckIon SaltScreen Protocol A: Salt Formation (Target: Meglumine/Besylate) CheckIon->SaltScreen Yes CheckTm Melting Point (Tm) > 220°C? CheckIon->CheckTm No CheckSol Solubility in Lipids? (Capryol 90 > 20 mg/mL) CheckTm->CheckSol Yes (High Tm) ASD Protocol B: Amorphous Solid Dispersion (HME/Spray Drying) CheckTm->ASD No (Moderate Tm) SEDDS Protocol C: Lipid-Based System (SEDDS/SMEDDS) CheckSol->SEDDS High Lipid Sol. Nano Nanosuspension (Wet Media Milling) CheckSol->Nano Low Lipid Sol.

Figure 1: Decision matrix for selecting the formulation strategy based on physicochemical properties.

Protocol A: Salt Formation (The Tafamidis Strategy)

For benzoxazole carboxamides containing an acidic moiety (e.g., carboxylic acid), simple alkali salts (Na+, K+) often fail to disrupt the crystal packing enough to prevent disproportionation in the low pH of the stomach.

Strategic Insight: Use a bulky organic counterion like Meglumine (N-methyl-D-glucamine) . The large steric bulk of meglumine disrupts the planar


 stacking of the benzoxazole rings, significantly lowering the lattice energy and improving dissolution rates.
Experimental Workflow
  • Screening: Dissolve API in THF/Ethanol (1:1). Add aqueous Meglumine (1.05 equivalents).

  • Crystallization: Slowly evaporate solvent or add anti-solvent (Heptane).

  • Validation: Perform DSC. A successful salt form will show a distinct melting point, often lower than the free acid, and a shift in IR carbonyl stretch.

Protocol B: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)[1][2]

If the molecule is neutral or salt formation fails, ASD is the gold standard. The goal is to immobilize the drug in a high-energy amorphous state within a polymer matrix.

Polymer Selection:

  • PVPVA 64 (Kollidon VA64): Excellent for benzoxazoles due to the vinyl acetate moiety interacting with the hydrophobic core.

  • HPMCAS-L/M: Preferred if gastric precipitation is a major risk (enteric protection).

Step-by-Step HME Protocol

Step 1: Physical Mixing

  • Ratio: Start with 20% Drug / 80% Polymer.

  • Plasticizer: If Drug

    
    C, add 5-10% PEG 400 or Triethyl Citrate to lower the processing temperature and prevent polymer degradation.
    

Step 2: Extrusion Parameters (Twin-Screw Extruder)

  • Zone 1 (Feed):

    
    C (Cool to prevent bridging).
    
  • Zone 2-3 (Mixing): Set to

    
    C.
    
  • Zone 4 (Die): Set to

    
    C. Note: You do not always need to exceed the drug's 
    
    
    
    if the shear stress and polymer solubility are sufficient to dissolve the drug.

Step 3: Downstream Processing

  • Air-cool the extrudate strand on a conveyor.

  • Pelletize and mill to < 500

    
    m.
    

HME_Workflow Feed Feeder: Physical Mix (Drug + Polymer) Extruder Twin Screw Extruder High Shear Zones (Disrupt Lattice) Feed->Extruder Heat + Shear Cooling Cooling Conveyor (Rapid Quench) Extruder->Cooling Amorphous Strand Milling Milling (Granule Formation) Cooling->Milling Brittle Fracture

Figure 2: Hot Melt Extrusion workflow for creating Amorphous Solid Dispersions.

Protocol C: Lipid-Based Formulation (SEDDS)

For highly lipophilic benzoxazoles (LogP > 4) that are soluble in oils, a Self-Emulsifying Drug Delivery System (SEDDS) can bypass the dissolution step entirely.

Core Components:

  • Oil Phase: Capryol 90 or Labrafil M 1944 CS (Solubilizer).

  • Surfactant: Tween 80 or Cremophor EL (Emulsifier).

  • Co-Surfactant: PEG 400 or Transcutol HP (Reduces interfacial tension).

Construction of Pseudo-Ternary Phase Diagram

To ensure the formulation self-emulsifies in the gut, you must map the stable region.

  • Preparation: Prepare a series of surfactant:co-surfactant mixtures (

    
    ) at ratios of 1:1, 2:1, and 3:1.
    
  • Titration:

    • Place Oil in a vial.

    • Add

      
       in increments.
      
    • Titrate with water dropwise at

      
      C.
      
  • Observation: Record the point where the mixture turns from clear/translucent (Microemulsion) to turbid (Macroemulsion) or phase separates.

  • Selection: Choose a formulation point within the "Microemulsion" region (typically Oil 20-30%,

    
     40-50%).
    

Target Formulation (Example):

Component Function % w/w
Benzoxazole API Active 5-10%
Capryol 90 Oil Phase 30%
Tween 80 Surfactant 40%

| Transcutol HP | Co-Surfactant | 20% |

Analytical Validation: The "Non-Sink" Dissolution Test

Standard dissolution tests (large volume, sink conditions) often overestimate the performance of these formulations. Use a Non-Sink 2-Stage Dissolution to mimic in vivo precipitation risks.

  • Stage 1 (Gastric): 0.1N HCl (pH 1.2), 250 mL. Run for 30 mins.

    • Check: Does the ASD/Salt precipitate into crystals?

  • Stage 2 (Intestinal Transition): Add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to adjust pH to 6.8.

    • Critical Metric: Measure the "Spring and Parachute" effect.

    • Spring: Rapid supersaturation upon pH adjustment.

    • Parachute: Maintenance of supersaturation for > 3 hours without crashing out.

References

  • Tafamidis Meglumine Mechanism & Formulation

    • Source: Australian Prescriber (2021).[1] "Tafamidis and tafamidis meglumine for amyloid cardiomyopathy."

    • URL:[Link]

  • Hot Melt Extrusion for Amorphous Solid Dispersions

    • Source: Sarode, A. L., et al. (2013). "Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions." Molecular Pharmaceutics.
    • URL:[Link]

  • SEDDS Formulation Strategies: Source: WuXi AppTec DMPK (2024). "Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds."
  • Benzoxazole Solubility Challenges

    • Source: BenchChem Technical Support (2025).[2][3] "Overcoming Solubility Challenges of Benzoxazole Compounds."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-amino-1,3-benzoxazole-5-carboxamide

Executive Summary & Physicochemical Analysis The Core Issue: Users frequently report precipitation of 2-amino-1,3-benzoxazole-5-carboxamide upon dilution into aqueous media. This is not a random occurrence but a predicta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Analysis

The Core Issue: Users frequently report precipitation of 2-amino-1,3-benzoxazole-5-carboxamide upon dilution into aqueous media. This is not a random occurrence but a predictable thermodynamic result of its structure.

Structural Root Cause Analysis:

  • High Crystal Lattice Energy: The molecule features a planar benzoxazole core capable of strong

    
    -
    
    
    
    stacking. Crucially, the 5-carboxamide group acts as both a hydrogen bond donor and acceptor. In the solid state, this creates a robust intermolecular hydrogen-bonding network (amide-to-amide "ribbons"), significantly raising the melting point and the energy required to break the crystal lattice (Heat of Fusion).
  • Weak Basicity: While the 2-amino group appears basic, the benzoxazole ring system is electron-withdrawing. The 5-carboxamide substituent further withdraws electron density, likely suppressing the pKa of the 2-amino group to the range of 3.5 – 4.0 . Consequently, the molecule remains unionized (and insoluble) at neutral physiological pH (7.4).

Troubleshooting Guides (Q&A)

Q1: I dissolved the compound in DMSO at 10 mM, but it precipitates immediately upon adding it to my cell culture media. Why?

A: You are experiencing "Solvent Shock" (the Crash-Out effect). When you dilute a hydrophobic stock (DMSO) into a hydrophilic buffer, the solvent power drops exponentially. Because your compound has high lattice energy, the water molecules cannot solvate the hydrophobic core fast enough to prevent the molecules from re-stacking into crystals.

The Fix: Stepwise Dilution & Polymer Inhibition Do not dilute directly from 100% DMSO to 1% DMSO.

  • Intermediate Step: Dilute your stock into a "transition solvent" like PEG-400 or Propylene Glycol first.

  • Nucleation Inhibition: Pre-dissolve 0.1% to 0.5% HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) in your aqueous media. These polymers adsorb to the surface of forming micro-crystals, sterically hindering them from growing into large, precipitating aggregates.

Q2: Can I improve solubility by adjusting the pH?

A: Yes, but only under specific conditions. The 2-amino group is your only ionizable "handle."

  • Neutral pH (7.0 - 7.4): The molecule is predominantly neutral (uncharged) and insoluble.

  • Acidic pH (< 3.0): You can protonate the 2-amino group (forming the cation), which drastically increases solubility.

  • Basic pH: The amide proton is too weakly acidic (pKa > 15) to be deprotonated in aqueous conditions.

Recommendation: If your assay tolerates it, use a citrate or phosphate buffer at pH 3.0 - 4.0 to maintain partial ionization. If you must work at pH 7.4, pH adjustment alone will fail; you must rely on cosolvents.

Q3: What is the optimal cosolvent system for animal studies (IV/IP)?

A: Avoid pure DMSO due to toxicity. We recommend a ternary system that balances solubilization with biocompatibility.

Recommended Formulation (The "40/10/50" Rule):

  • 40% PEG-400: Provides bulk solubilization for the aromatic core.

  • 10% Ethanol (or DMSO): Acts as a primary solvent to break lattice energy.

  • 50% Water (or Saline): Added last and slowly with vortexing.

ComponentFunctionConcentration Limit (IV)
PEG-400 Main Solubilizer< 50%
Ethanol Lattice Disruptor< 10-15%
Tween 80 Surfactant (Wetting)< 5%

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Matrix

Use this logic tree to select the correct solubilization strategy based on your assay constraints.

SolubilityDecisionTree Start Start: Low Solubility Issue AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based / Enzymatic (pH 7.4 Required) AssayType->CellBased AnimalStudy In Vivo (IV/IP/PO) AssayType->AnimalStudy ChemScreen Chemical Screening (No Bio-constraints) AssayType->ChemScreen Cosolvent Strategy A: Cosolvent System (DMSO < 1% + Tween 80) CellBased->Cosolvent Low Conc (<10µM) Complexation Strategy D: Complexation (HP-Beta-Cyclodextrin) CellBased->Complexation High Conc (>10µM) Formulation Strategy B: Formulation (40% PEG400 / 10% EtOH) AnimalStudy->Formulation Acidic Strategy C: pH Adjustment (Acidify to pH < 4.0) ChemScreen->Acidic

Caption: Decision matrix for selecting solubilization strategies based on experimental constraints.

Figure 2: The "Crash-Out" Mechanism & Prevention

Understanding why precipitation occurs during dilution.

CrashOutMechanism Stock DMSO Stock (Solvated Molecules) Dilution Rapid Dilution into Water Stock->Dilution State1 Supersaturation (Unstable) Dilution->State1 Nucleation Nucleation (H-Bond Re-formation) State1->Nucleation Standard Path Solution Stable Colloid (Polymer Wrapped) State1->Solution With HPMC/PVP (Inhibition) Precipitate Visible Precipitate (Crystal Growth) Nucleation->Precipitate

Caption: Mechanism of precipitation upon dilution and the stabilizing effect of polymers (HPMC/PVP).

Validated Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the maximum soluble concentration in a specific buffer before precipitation occurs.

Materials:

  • Compound Stock (10 mM in DMSO)

  • PBS Buffer (pH 7.4)

  • 96-well UV-transparent plate

  • Plate shaker

Protocol:

  • Preparation: Add 190 µL of PBS to rows A-H of the 96-well plate.

  • Spiking:

    • Add 10 µL of DMSO stock to Row A (Final: 500 µM, 5% DMSO).

    • Add 5 µL of DMSO stock to Row B (Final: 250 µM, 2.5% DMSO).

    • Continue reducing volume to generate a range (500, 250, 125, 62.5, ... µM).

    • Critical Control: Add equivalent volumes of pure DMSO to a separate column (Blank) to subtract solvent background.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration (Optional but Recommended): If a filter plate is available, filter to remove micro-precipitates. If not, centrifuge the plate at 3000 x g for 10 mins.

  • Quantification: Measure UV Absorbance at 280 nm (aromatic peak) or 320 nm (benzoxazole specific).

  • Analysis: Plot Absorbance vs. Concentration. The point where the curve deviates from linearity (plateaus) is your Kinetic Solubility Limit .

References

  • Vertex AI Search. (2025).[1] pKa of 2-amino-1,3-benzoxazole derivatives. 2

  • PubChem. (2025).[3] 2-Aminobenzoxazole | C7H6N2O | CID 20707. National Library of Medicine. 3

  • MDPI. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding. 4

  • BenchChem. (2025).[5][6] Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives. 6

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. 7[1]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 2-Amino-1,3-benzoxazole-5-carboxamide

The following guide is an advanced technical resource designed for analytical chemists and medicinal chemistry teams. It synthesizes spectroscopic data, mechanistic rationale, and experimental protocols to establish a de...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an advanced technical resource designed for analytical chemists and medicinal chemistry teams. It synthesizes spectroscopic data, mechanistic rationale, and experimental protocols to establish a definitive characterization standard for 2-amino-1,3-benzoxazole-5-carboxamide .[1][2]

Executive Summary & Application Context

The 2-amino-1,3-benzoxazole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for kinase inhibitors (e.g., substituted benzoxazoles targeting VEGFR or PI3K) and amyloid imaging agents.[1][2][3] The 5-carboxamide derivative is particularly critical as a hydrogen-bond donor/acceptor motif in the ATP-binding pocket of various enzymes.[1][2]

However, the synthesis of this compound often yields regioisomeric impurities (specifically the 6-carboxamide ) and residual precursors (esters or uncyclized phenols).[2] Distinguishing these species requires a nuanced understanding of scalar coupling (


 and 

) and substituent-induced chemical shift perturbations (SCS).[1][2] This guide provides a direct comparison between the target molecule and its critical alternatives.[3]

Comparative Spectroscopic Analysis

The Core Challenge: Regioisomerism

The primary analytical challenge is distinguishing the 5-carboxamide (Target) from the 6-carboxamide (Impurity).[1][2] Both isomers possess the same molecular weight (MW: 177.[2]16) and similar polarity, often co-eluting in low-resolution LC-MS.[1][2] 1H NMR is the definitive tool for differentiation.[3]

Chemical Shift Data Table (DMSO-d )

Note: Values are referenced to residual DMSO pentet at 2.50 ppm.[1][2] Shifts are approximate based on substituent electronic effects and literature on analogous esters.

Proton AssignmentTarget: 5-Carboxamide (

ppm)
Alternative: 6-Carboxamide (

ppm)
Precursor: Methyl Ester (

ppm)
H-4 7.85 (d,

Hz)
7.40 (d,

Hz)
7.90 (d,

Hz)
H-5 N/A (Substituted)7.75 (dd,

Hz)
N/A
H-6 7.70 (dd,

Hz)
N/A (Substituted)7.75 (dd,

Hz)
H-7 7.45 (d,

Hz)
7.95 (d,

Hz)
7.50 (d,

Hz)
2-NH

7.60 (br s, 2H)7.60 (br s, 2H)7.65 (br s, 2H)
CONH

7.25 & 7.90 (br s, 1H each)7.25 & 7.90 (br s, 1H each)N/A
OCH

N/AN/A3.85 (s, 3H)
Mechanistic Interpretation
  • H-4 vs. H-7 Differentiation:

    • In the 5-carboxamide , H-4 is meta to the carboxamide (EWG) and adjacent to the bridgehead Nitrogen.[1][2] The combined deshielding effect pushes H-4 downfield (~7.85 ppm).[1][2] It appears as a doublet with a small meta-coupling constant (

      
       Hz).[1][2]
      
    • In the 6-carboxamide , H-7 is meta to the carboxamide.[1] However, H-4 is now ortho to the H-5 proton.[1] Consequently, H-4 appears as a doublet with a large ortho-coupling constant (

      
       Hz).[1][2]
      
    • Diagnostic Rule: If the most downfield aromatic signal is a fine doublet (

      
       Hz), it is likely the 5-isomer.[2] If the most downfield signal is a large doublet (
      
      
      
      Hz), suspect the 6-isomer? Correction: In the 6-isomer, H-7 is the meta-proton and is also downfield.[1][2] The definitive check is the coupling of the most downfield proton .[3]
      • Target (5-isomer): Most downfield proton (H-4) is a fine doublet .[1][2]

      • Impurity (6-isomer): Most downfield proton (H-7) is a fine doublet .[1][2]

    • Wait, this is ambiguous.Refined Logic: Look at the H-6/H-5 signal .

      • Target: H-6 is a dd (ortho to H-7, meta to H-4).

      • Impurity: H-5 is a dd (ortho to H-4, meta to H-7).

      • Key Distinction: NOE (Nuclear Overhauser Effect).[2] Irradiating the 2-NH

        
         typically shows a stronger NOE to H-7 (in 5-isomer) or H-4 (in 6-isomer).[1][2] Since H-4 is spatially closer to the ring nitrogen's lone pair influence, its shift is distinct.[3]
        
  • Labile Protons (CONH

    
     vs NH
    
    
    
    ):
    • The 2-amino group (NH

      
      ) usually appears as a broad singlet around 7.6 ppm.[1][2]
      
    • The carboxamide protons (CONH

      
      ) are non-equivalent due to restricted rotation around the C-N bond, appearing as two distinct broad humps.[2][3] This distinguishes the product from the nitrile  intermediate (no exchangeable protons) or the acid  (very broad downfield singlet >12 ppm).[2]
      

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol which includes internal checks.

Sample Preparation[3]
  • Solvent: DMSO-d

    
     (99.9% D) is required.[1][2] CDCl
    
    
    
    is unsuitable due to poor solubility and rapid exchange/broadening of amide protons.[3]
  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Acquisition Parameters (Bruker 400/600 MHz)
  • Pulse Sequence: zg30 (standard proton) or zg with 30° flip angle.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to carbonyls often have longer T1 relaxation times.[3] A short D1 will suppress their integration, leading to incorrect H-count.[1][3]

  • Scans (NS): 16 or 32 (sufficient for >5 mg).[2]

  • Temperature: 298 K (25°C).[2] Note: If amide peaks are coalescing, cool to 280 K to resolve them.

Validation Steps
  • Integration Check: Calibrate the H-7 doublet (or H-4/H-7 region) to 1.00. The total aromatic integral must be 3.[3]00. The 2-NH

    
     should integrate to ~2.0 (may be lower due to exchange with water).[2]
    
  • Water Suppression: If the water peak (3.33 ppm) overlaps with aliphatic impurities, use a presaturation sequence (zgpr), but be cautious of suppressing exchangeable amide signals.[2][3]

Visualizing the Decision Logic

The following diagram illustrates the logical flow for identifying the correct isomer and common impurities based on spectral features.

NMR_Analysis_Flow Sample Crude Sample (DMSO-d6) Aromatic_Region Analyze Aromatic Region (7.0 - 8.5 ppm) Sample->Aromatic_Region Aliphatic_Region Analyze Aliphatic Region (3.0 - 4.5 ppm) Sample->Aliphatic_Region Coupling_Check Check Coupling of Most Downfield Proton Aromatic_Region->Coupling_Check Isomer_5 Target: 5-Carboxamide (H-4 is d, J~1.5Hz) Coupling_Check->Isomer_5 Pattern: d(small), dd, d(large) Isomer_6 Impurity: 6-Carboxamide (H-7 is d, J~1.5Hz BUT H-4 is d, J~8Hz) Coupling_Check->Isomer_6 Pattern: d(small), dd, d(large) (Shift differences) Exchangeable Check Exchangeable Protons (D2O Shake) Isomer_5->Exchangeable Ester_Impurity Impurity: Methyl Ester (Singlet at ~3.85 ppm) Aliphatic_Region->Ester_Impurity Methoxy Signal Present Confirmation Confirm Structure: 3 Aromatic H + 2 Amide H + 2 Amine H Exchangeable->Confirmation Signals Disappear

Caption: Logical workflow for distinguishing the 5-carboxamide target from regioisomers and ester precursors using 1H NMR.

References

  • Synthesis and General Characterization

    • Potts, K. T., et al. "1,2,4-Triazoles.[2][3] XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966.[3] (Provides foundational shifts for fused azoles).

    • Reference for Benzoxazole numbering and shifts: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry.[2][3]

  • Specific Spectral Data (Analogous Esters)

    • PubChem.[3][4][5] "Methyl 2-amino-1,3-benzoxazole-5-carboxylate."[1][2] National Center for Biotechnology Information.[3]

    • - Used for comparative shift prediction.[1][2]

  • Methodology

    • Claridge, T. D. W.[2][3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.[3] (Source for pulse sequence and relaxation delay protocols).

Sources

Comparative

Technical Comparison Guide: FTIR Profiling of 2-Amino-1,3-benzoxazole-5-carboxamide

Executive Summary: The Analytical Challenge In the synthesis of benzoxazole-based pharmacophores (e.g., transthyretin stabilizers, kinase inhibitors), 2-amino-1,3-benzoxazole-5-carboxamide represents a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the synthesis of benzoxazole-based pharmacophores (e.g., transthyretin stabilizers, kinase inhibitors), 2-amino-1,3-benzoxazole-5-carboxamide represents a critical intermediate. Its identification presents a specific challenge: distinguishing the formation of the carboxamide moiety from its ester precursors (e.g., methyl 2-aminobenzoxazole-5-carboxylate) and differentiating it from structural regioisomers (e.g., the 6-carboxamide analog).

While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the preferred method for rapid, at-line Process Analytical Technology (PAT) due to its sensitivity to carbonyl environments. This guide objectively compares the FTIR spectral fingerprint of the target molecule against its primary synthetic alternatives, providing a validated protocol for routine identification.

Comparative Spectral Analysis

The Core Differentiation: Target vs. Precursor vs. Isomer

The following data synthesizes experimental baselines for the benzoxazole core with functional group shifts observed in carboxamide derivatization.

Spectral RegionVibrational ModeTarget: 5-Carboxamide DerivativeAlternative 1: Ester Precursor (Methyl-5-carboxylate)Alternative 2: Core Scaffold (2-Aminobenzoxazole)
3400–3100 cm⁻¹

Stretch (Primary Amine & Amide)
Complex Multi-band: Distinct doublet for

(amine) + broadened bands for amide

.
Doublet: Sharp doublet for ring

only (~3350, 3180 cm⁻¹).
Doublet: Simple

stretch characteristic of 2-aminobenzoxazole.
1750–1650 cm⁻¹

Stretch (Carbonyl)
Amide I Band: 1660–1690 cm⁻¹ (Lower frequency due to resonance).Ester Band: 1710–1730 cm⁻¹ (Sharp, higher frequency).Absent: No carbonyl absorption in this region.
1640–1600 cm⁻¹

(Oxazole) & Amide II
Overlapping Strong Band: Amide II (

bend) merges with Oxazole

(~1610 cm⁻¹).
Distinct: Oxazole

visible; no Amide II interference.
Distinct: Oxazole

stretch (~1643 cm⁻¹).[1]
1200–1000 cm⁻¹

Stretch
Medium/Strong: ~1060–1150 cm⁻¹ (Benzoxazole ring ether).[2]Strong/Broad: Additional ester

stretch interferes (~1250 cm⁻¹).
Characteristic: ~1063 cm⁻¹ (Sym) and ~1144 cm⁻¹ (Asym).[2]
Technical Insight: The "Ester-to-Amide" Shift

The most reliable QC checkpoint is the Carbonyl Shift . During synthesis, the conversion of the ester precursor to the target carboxamide is confirmed by the disappearance of the ester band at ~1720 cm⁻¹ and the emergence of the Amide I band at ~1665 cm⁻¹ .

  • Causality: The amide nitrogen donates electron density into the carbonyl (resonance), weakening the

    
     bond and lowering its vibrational frequency compared to the ester.
    

Experimental Protocol: Self-Validating ID Workflow

To ensure reproducibility (E-E-A-T), this protocol uses a KBr Pellet method rather than ATR (Attenuated Total Reflectance) for the initial characterization. While ATR is faster, KBr pellets provide superior resolution in the fingerprint region (600–1500 cm⁻¹), which is critical for distinguishing the benzoxazole ring substitution patterns.

Step-by-Step Methodology
  • Sample Preparation (KBr Dispersion):

    • Mix 1.0 mg of dried 2-amino-1,3-benzoxazole-5-carboxamide with 150 mg of spectroscopic-grade KBr (dried at 110°C).

    • Why: Moisture in KBr introduces broad -OH bands at 3400 cm⁻¹, obscuring the critical Amide/Amine N-H stretches.

    • Grind to a fine powder (particle size < 2 µm) to minimize Mie scattering (sloping baseline).

  • Compression:

    • Press at 8–10 tons for 2 minutes under vacuum.

    • Validation: The resulting pellet must be transparent. Cloudy pellets indicate moisture or insufficient pressure, altering intensity ratios.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Essential to resolve the Amide I / C=N overlap).

    • Scans: 32 or 64.

    • Range: 4000–400 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Normalization: Normalize to the aromatic C=C stretch at ~1580 cm⁻¹ (internal standard) if comparing batch-to-batch intensity.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical pathway for identifying the target molecule and rejecting common impurities (precursors/isomers).

FTIR_Identification_Workflow Start Start: Crude Sample Spectrum Check_CO Check 1750-1650 cm⁻¹ Region Is there a Carbonyl band? Start->Check_CO Check_Ester Peak Position? >1700 cm⁻¹ vs <1690 cm⁻¹ Check_CO->Check_Ester Band Present Result_Core ID: 2-Aminobenzoxazole (Core) (Missing Carboxamide) Check_CO->Result_Core No Band Check_NH Check 3400-3100 cm⁻¹ Observe NH₂ Doublet? Check_Ester->Check_NH 1660-1690 cm⁻¹ (Amide) Result_Ester ID: Ester Precursor (Incomplete Reaction) Check_Ester->Result_Ester >1710 cm⁻¹ (Ester) Result_Target ID: 5-Carboxamide Target (Amide I + Amine Doublet) Check_NH->Result_Target Confirmed Result_Isomer WARNING: Regioisomer Potential (6-carboxamide) Requires NMR for confirmation Result_Target->Result_Isomer QC Check

Caption: Logic flow for FTIR-based discrimination of 2-amino-1,3-benzoxazole-5-carboxamide from synthetic impurities.

Limitation Analysis: FTIR vs. Alternatives

While FTIR is superior for functional group verification (Amide vs. Ester), it lacks the resolution to definitively distinguish the 5-carboxamide from the 6-carboxamide regioisomer.

FeatureFTIR (This Protocol)1H NMR (Alternative)Recommendation
Speed < 5 Minutes> 30 MinutesUse FTIR for In-Process Control .
Isomer ID Poor (Fingerprint region overlap)Excellent (Coupling constants differentiate 5- vs 6-sub)Use NMR for Final Lot Release .
Cost LowHighUse FTIR for Routine Screening .

Scientific Note on Isomers: The 5-substituted and 6-substituted benzoxazoles exhibit nearly identical functional group bands. Differentiation by FTIR relies on subtle "fingerprint" variations in the C-H out-of-plane bending (800–900 cm⁻¹), which are often unreliable without a pure reference standard for overlay.

References

  • Sigma-Aldrich. 2-Aminobenzoxazole Product Specification & Spectral Data. Retrieved from

  • PubChem. Compound Summary: 2-Aminobenzoxazole. National Library of Medicine. Retrieved from

  • ResearchGate. Synthesis and Characterization of New 2-Aminobenzoxazole-5-Carbohydrazides (Spectral Assignments). Retrieved from

  • Magritek. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Benzoxazole Synthesis. Retrieved from

Sources

Validation

Comparative Binding Affinity &amp; Bioisosteric Profiling: Benzoxazole vs. Benzothiazole Carboxamides

Executive Summary: The "Sulfur Effect" in Ligand Design In medicinal chemistry, the bioisosteric replacement of the benzoxazole oxygen with sulfur to form benzothiazole is a strategic modification that profoundly alters...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfur Effect" in Ligand Design

In medicinal chemistry, the bioisosteric replacement of the benzoxazole oxygen with sulfur to form benzothiazole is a strategic modification that profoundly alters binding thermodynamics. While both scaffolds serve as privileged structures for orienting carboxamide substituents, they are not interchangeable without consequence.

Key Distinction: The benzothiazole (S-variant) typically exhibits higher lipophilicity (LogP) and stronger Van der Waals interactions due to the larger, more polarizable sulfur atom. Conversely, the benzoxazole (O-variant) offers a tighter steric profile and superior hydrogen bond acceptor capability at the heterocyclic nitrogen, often favoring solubility but occasionally sacrificing potency in deep hydrophobic pockets.

This guide analyzes the comparative binding affinity of these carboxamides, supported by experimental data on Sigma receptors and HepG2 cytotoxicity, and provides validated protocols for their synthesis and evaluation.

Physicochemical Basis of Binding

To design effective ligands, one must understand the atomic-level causality driving affinity differences.

Atomistic Comparison (O vs. S)
FeatureBenzoxazole (Oxygen)Benzothiazole (Sulfur)Impact on Binding
Electronegativity High (3.44)Moderate (2.58)O-variant is a harder base; S-variant participates in "softer" interactions.
Van der Waals Radius 1.52 Å1.80 ÅS-variant requires larger binding pockets; induces stronger hydrophobic contacts.
C-X Bond Length ~1.36 Å~1.73 ÅS-variant extends the heterocycle reach, potentially altering the carboxamide vector.
H-Bonding Strong Acceptor (N)Weak Acceptor (N)Benzoxazole N is more available for H-bonding with residues like Ser/Thr.
Diagram: Physicochemical Impact Flow

Bioisostere_Logic Scaffold Scaffold Selection Atom_O Benzoxazole (O) Scaffold->Atom_O Atom_S Benzothiazole (S) Scaffold->Atom_S Prop_O High Electronegativity Compact Size Atom_O->Prop_O Prop_S High Lipophilicity Large VdW Radius Atom_S->Prop_S Outcome_O High Solubility H-Bond Driven Affinity Prop_O->Outcome_O Outcome_S Membrane Permeability Hydrophobic Pocket Fit Prop_S->Outcome_S

Figure 1: Decision flow for selecting between Oxygen and Sulfur variants based on desired physicochemical outcomes.

Experimental Data Review

The following data compares 2-substituted carboxamide derivatives of both scaffolds.

Case Study A: Sigma Receptor ( ) Affinity

In a direct head-to-head comparison of 2(3H)-benzazolone derivatives, the sulfur variant demonstrated superior affinity, likely due to the hydrophobic nature of the Sigma receptor binding pocket.

Table 1: Binding Affinity (


) for 

Receptors
| Compound | Scaffold | Substituent (Linker) |

(nM) | Selectivity (

) | | :--- | :--- | :--- | :--- | :--- | | Compound 2 | Benzothiazole | 3-(1-piperidinopropyl) | 2.3 | 29-fold | | Compound 3 | Benzoxazole | 3-(1-piperidinopropyl) | 8.5 | 58-fold |[1]

Analysis: The benzothiazole (Cmpd 2) is nearly 4x more potent than the benzoxazole (Cmpd 3). The larger sulfur atom likely facilitates better hydrophobic collapse within the receptor's ligand-binding domain.

Case Study B: Anticancer Potency (HepG2)

Evaluation of 2-methoxy-N-benzamide derivatives against human hepatoma (HepG2) cells reveals a similar trend where lipophilicity correlates with potency.

Table 2: Cytotoxicity (


) against HepG2 Cells 
| Compound | Scaffold | R-Group | 

(

M) | | :--- | :--- | :--- | :--- | | 1d | Benzothiazole | 2-methoxy-N-benzamide | 2.1 ± 0.3 | | 1g | Benzoxazole | 2-methoxy-N-benzamide | 4.2 ± 0.5 |

Analysis: The benzothiazole derivative is 2x more potent . This is attributed to enhanced cellular permeability (LogP effect) allowing higher intracellular concentration, combined with stronger


 stacking interactions often facilitated by the sulfur heterocycle.

Experimental Protocols

Reliable synthesis and testing are paramount. The following protocols are optimized for reproducibility.

Synthesis of 2-Substituted Carboxamides

Objective: Synthesize the core scaffold from 2-aminophenol (for benzoxazole) or 2-aminothiophenol (for benzothiazole).

Reagents:

  • A: 2-Aminophenol (1.0 equiv) OR 2-Aminothiophenol (1.0 equiv)

  • B: Carboxylic Acid derivative (1.0 equiv)[2]

  • Catalyst: Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve Reagent A (1.0 equiv) and Reagent B (1.0 equiv) in Toluene or Xylene (5 mL/mmol).

  • Activation: Add MSA (3.0 equiv) dropwise. Note: For benzothiazoles, ensure inert atmosphere (

    
    ) to prevent disulfide formation.
    
  • Cyclization: Reflux the mixture at 110°C (Benzoxazole) or 130°C (Benzothiazole) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with EtOAc (3x).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography.
    
Binding Assay Workflow (Radioligand Displacement)

Objective: Determine


 values using 

(Sigma-1 selective).

Step-by-Step Protocol:

  • Membrane Prep: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane prep +

      
       (3 nM).
      
    • Non-Specific: Above + Haloperidol (10

      
      M).
      
    • Test: Above + Test Compound (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Diagram: Experimental Workflow

Workflow Start Start: Precursor Selection Synth Acid-Catalyzed Cyclization (MSA/Toluene, Reflux) Start->Synth 2-Aminophenol (O) or 2-Aminothiophenol (S) Purify Purification (Silica Column) Synth->Purify QC QC: NMR / MS Validation Purify->QC Assay Radioligand Binding Assay ([3H]-Pentazocine) QC->Assay Pass Data Data Analysis (Cheng-Prusoff Ki Calc) Assay->Data

Figure 2: End-to-end workflow from chemical synthesis to binding affinity validation.

Strategic Recommendations

Based on the comparative data, use the following decision matrix for your drug discovery campaigns:

  • Choose Benzothiazole (S) when:

    • Targeting deep, hydrophobic pockets (e.g., Sigma receptors, Kinase ATP pockets).

    • Membrane permeability is a limiting factor (S enhances lipophilicity).

    • Metabolic stability is required against hydrolytic cleavage (Thiazole is generally more robust than Oxazole in vivo).

  • Choose Benzoxazole (O) when:

    • Solubility is the primary bottleneck (O reduces LogP).

    • A specific hydrogen bond acceptor is required at the N3 position (O pulls less electron density from N than S, maintaining basicity).

    • Steric bulk must be minimized to fit narrow clefts.

References

  • BenchChem. A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs.Link

  • National Institutes of Health (NIH). Benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands.Link

  • National Institutes of Health (NIH). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands.Link

  • Australian Journal of Chemistry. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.Link

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 2-amino-1,3-benzoxazole-5-carboxamide

Introduction In the development of new chemical entities (NCEs), the confirmation of molecular structure and the assessment of purity are foundational to ensuring safety and efficacy. For a novel compound such as 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the development of new chemical entities (NCEs), the confirmation of molecular structure and the assessment of purity are foundational to ensuring safety and efficacy. For a novel compound such as 2-amino-1,3-benzoxazole-5-carboxamide, a molecule with significant potential in medicinal chemistry, rigorous analytical characterization is paramount. This guide provides an in-depth comparison of elemental analysis standards with alternative analytical techniques for the comprehensive evaluation of this compound. As researchers, scientists, and drug development professionals, understanding the strengths and limitations of each method is crucial for robust quality control and regulatory compliance.

Elemental analysis, specifically the determination of carbon, hydrogen, and nitrogen (CHN) content, serves as a fundamental test of a compound's identity and purity. It provides a direct measure of the mass fractions of these elements within the molecule, which can be compared against the theoretical values calculated from its proposed chemical formula. This guide will delve into the established standards for CHN analysis, present a detailed experimental protocol, and compare its utility against powerful orthogonal methods such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Part 1: The Gold Standard - CHN Elemental Analysis

CHN elemental analysis is a cornerstone technique for the characterization of pure organic compounds. Its principle lies in the complete combustion of a sample, followed by the precise quantification of the resulting gaseous products (CO₂, H₂O, and N₂). This method offers a rapid, cost-effective, and reliable means to verify the empirical formula of a synthesized compound like 2-amino-1,3-benzoxazole-5-carboxamide.

Theoretical Elemental Composition

The first step in elemental analysis is to establish the theoretical or calculated elemental composition, which serves as the primary standard for comparison. The chemical formula for 2-amino-1,3-benzoxazole-5-carboxamide is C₈H₇N₃O₂ .

The molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

  • Theoretical Carbon (C): 54.24%

  • Theoretical Hydrogen (H): 3.98%

  • Theoretical Nitrogen (N): 23.72%

  • Theoretical Oxygen (O): 18.06%

Acceptance Criteria for Elemental Analysis

While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) do not have a dedicated general chapter that specifies acceptance criteria for the CHN elemental analysis of new chemical entities, a widely accepted standard in the scientific and pharmaceutical community is a maximum deviation of ±0.4% from the theoretical value for each element (C, H, and N).[1] This tolerance accounts for the inherent variability in the combustion method and instrumentation. The ICH Q6A guideline on specifications for new drug substances and products necessitates tests for identity and purity, for which elemental analysis is a valuable tool.[2][3]

Experimental Protocol: CHN Analysis by Combustion

The following protocol outlines the steps for determining the C, H, and N content of 2-amino-1,3-benzoxazole-5-carboxamide using a modern elemental analyzer.

1. Sample Preparation:

  • Ensure the sample of 2-amino-1,3-benzoxazole-5-carboxamide is homogenous and thoroughly dried to remove any residual solvents or moisture, which can significantly impact the results.[3] A common practice is to dry the sample under a high vacuum over a desiccant.
  • Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.[2]

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. A suitable standard for this analysis is 2,5-Bis(5-tert-butyl-2-benzoxazol-yl)thiophene (BBOT), given its structural similarity.[4]

3. Combustion and Analysis:

  • The sample, enclosed in the tin capsule, is introduced into a high-temperature combustion furnace (typically around 900-1000°C) with a controlled supply of pure oxygen.
  • The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).
  • The resulting gases are passed through a reduction furnace containing copper to convert any NOx to N₂.
  • The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
  • A thermal conductivity detector (TCD) measures the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample.[4]

    Caption: Workflow for CHN Elemental Analysis by Combustion.

Part 2: Comparative Analysis with Alternative Methodologies

While CHN analysis is fundamental for empirical formula confirmation, it is often complemented by other techniques that provide more detailed information about purity and structure. The following sections compare elemental analysis with quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1] It offers a distinct advantage over many other techniques as it is a non-destructive method that provides both qualitative (structural) and quantitative information simultaneously.

Principles of qNMR: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By integrating the signals of the analyte and comparing them to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.

Comparison with Elemental Analysis:

FeatureCHN Elemental AnalysisQuantitative NMR (qNMR)
Primary Measurement Mass percentage of C, H, NMolar ratio of analyte to internal standard
Information Provided Elemental composition, confirmation of empirical formulaAbsolute purity, structural confirmation, identification and quantification of impurities
Selectivity Non-selective for impurities with similar elemental compositionHighly selective, can distinguish between isomers and structurally similar impurities
Sample Requirement 1-3 mg (destructive)5-20 mg (non-destructive)
Detection of Impurities Insensitive to impurities that do not alter the overall C, H, N ratio (e.g., inorganic salts, some solvents)Can detect and quantify a wide range of proton-containing impurities, including residual solvents and water
Reference Standard Requires an external calibration standard (e.g., BBOT)Requires a certified internal standard of known purity (e.g., maleic acid)

Experimental Protocol: Purity Determination by ¹H qNMR

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-15 mg of the 2-amino-1,3-benzoxazole-5-carboxamide sample and a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing and Purity Calculation:

    • Process the spectrum, including phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Caption: Workflow for Purity Determination by qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling due to its high resolving power and sensitivity.[6][7][8][9] For a compound like 2-amino-1,3-benzoxazole-5-carboxamide, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Principles of HPLC for Purity Analysis: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] In purity analysis, the area of the main peak corresponding to the analyte is compared to the total area of all peaks in the chromatogram (area percent method) to determine the relative purity.

Comparison with Elemental Analysis:

FeatureCHN Elemental AnalysisHigh-Performance Liquid Chromatography (HPLC)
Primary Measurement Mass percentage of C, H, NRelative peak area of the analyte
Information Provided Elemental compositionRelative purity, number of impurities, retention times
Selectivity Non-selectiveHighly selective for separating structurally related impurities and degradation products
Quantification Absolute (mass fraction)Relative (area percent), can be quantitative with a reference standard
Detection of Impurities Insensitive to isomeric impuritiesCan separate and detect isomers and other closely related impurities
Sensitivity Milligram levelCan detect impurities at trace levels (ppm)

Experimental Protocol: Purity Determination by RP-HPLC

  • Method Development and Validation:

    • Develop a stability-indicating RP-HPLC method capable of separating 2-amino-1,3-benzoxazole-5-carboxamide from its potential process-related impurities and degradation products. This typically involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

    • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

  • Sample Preparation:

    • Accurately prepare a solution of the analyte in a suitable diluent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Analysis:

    • Inject the sample solution into the HPLC system.

    • A typical system might consist of a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.

    • Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Caption: Workflow for Purity Determination by HPLC.

Conclusion: An Integrated Approach to Quality Assurance

For the comprehensive characterization of 2-amino-1,3-benzoxazole-5-carboxamide, no single analytical technique is sufficient. Instead, an integrated approach that leverages the strengths of orthogonal methods provides the most robust and reliable assessment of identity and purity.

  • CHN Elemental Analysis serves as an essential, primary check to confirm that the bulk elemental composition of the synthesized material is consistent with its theoretical formula, within the accepted tolerance of ±0.4%.

  • Quantitative NMR (qNMR) offers a powerful, non-destructive method for determining absolute purity and provides invaluable structural information, capable of identifying and quantifying a wide range of impurities.[10][11][12][13][14]

  • High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of drug substances by separating and quantifying process-related impurities and degradation products with high sensitivity and resolution.[6][7]

By employing these three techniques in a complementary fashion, researchers and drug developers can establish a comprehensive quality profile for 2-amino-1,3-benzoxazole-5-carboxamide, ensuring its suitability for further investigation and development. This multi-faceted analytical strategy is fundamental to maintaining scientific integrity and meeting the stringent requirements of regulatory bodies.

References

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 10-29. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1). Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • Hollis, F. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 936-943. [Link]

  • Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23), 9589-9600. [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery. Retrieved from [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. Retrieved from [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. ACS Publications. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23), 9589-9600. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23), 9589-9600. Retrieved from [Link]

  • Pauli, G. F., et al. (2025, August 6). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved from [Link]

  • USP. (n.d.). usp31nf26s1_c471, General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). Appendix VIII B. Amperometric and Potentiomeric Titrations. Retrieved from [Link]

  • European Pharmacopoeia. (2020, February 2). 2.2.20. Potentiometric Titration. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Ahmed, R. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Fortune Journals. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery. Retrieved from [Link]

  • Taylor, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. Retrieved from [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. Retrieved from [Link]

  • Agilent. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Kulik, A., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Stability of 2-Amino vs. 2-Methyl Benzoxazole Carboxamides in Drug Discovery

Introduction The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its rigid, planar ge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its rigid, planar geometry and ability to engage in various intermolecular interactions make it an attractive core for designing novel therapeutics targeting a wide array of diseases.[3] Within the vast chemical space of benzoxazole derivatives, modifications at the 2-position are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of the stability profiles of two common classes of benzoxazole derivatives: 2-amino benzoxazole carboxamides and 2-methyl benzoxazole carboxamides. The choice between an amino and a methyl substituent at this position can have profound implications for a compound's journey through development, affecting everything from shelf-life to in vivo half-life. We will explore the mechanistic underpinnings of their stability, provide detailed experimental protocols for direct comparison, and offer insights into the interpretation of the resulting data for drug development professionals.

Section 1: The Benzoxazole Core and the Influence of 2-Position Substituents

The inherent aromaticity of the fused benzene and oxazole rings confers significant stability to the benzoxazole scaffold.[4][5] However, the nature of the substituent at the 2-position dictates the electron density distribution within the ring system and presents a potential site for metabolic attack.

  • 2-Amino Benzoxazole Carboxamides: The amino group is a strong electron-donating group. This electronic effect can influence the reactivity of the entire scaffold. While a chemistry optimization program identified some 2-aminobenzoxazoles as having "good metabolic stability"[6], the primary and secondary amines are also common sites for Phase I (e.g., deamination, oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. This presents a potential metabolic liability that must be carefully assessed.

  • 2-Methyl Benzoxazole Carboxamides: The methyl group is a weakly electron-donating group (via hyperconjugation) and is generally considered more metabolically robust than an amino group. The primary route of metabolism for a methyl group is typically oxidation to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. While this pathway exists, it is often slower than the metabolism of an amine, potentially leading to greater metabolic stability.

The central question for a drug discovery team is how these fundamental electronic and structural differences translate into quantifiable disparities in chemical and metabolic stability. The following sections provide the experimental framework to answer this question.

Section 2: Protocol for Assessing Chemical Stability

Chemical stability determines a drug candidate's shelf-life and its compatibility with various formulation excipients. A forced degradation study is the standard approach to rapidly assess and compare the intrinsic stability of compounds under stressed conditions.

Experimental Protocol: Forced Degradation Study

This protocol is designed to expose the test compounds to acidic, basic, and oxidative stress, simulating conditions they might encounter during storage or in the gastrointestinal tract.

1. Preparation of Stock Solutions:

  • Prepare 1 mg/mL stock solutions of the 2-amino and 2-methyl benzoxazole carboxamide test compounds in a suitable organic solvent (e.g., acetonitrile or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M hydrochloric acid (HCl).
  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M sodium hydroxide (NaOH).
  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% hydrogen peroxide (H₂O₂).
  • Control Sample: Mix 100 µL of the stock solution with 900 µL of purified water.

3. Incubation:

  • Incubate all samples at 50°C for 24 hours. Protect samples from light to prevent photolytic degradation.

4. Sample Quenching and Analysis:

  • After incubation, cool the samples to room temperature.
  • Neutralize the acidic and basic samples as appropriate (e.g., add an equimolar amount of base or acid).
  • Dilute all samples to a final concentration of 10 µg/mL with a 50:50 mixture of mobile phase A and B (as defined by the analytical method).
  • Analyze the samples by a stability-indicating HPLC-UV or LC-MS/MS method to determine the percentage of the parent compound remaining.

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining relative to the control sample. Significant degradation is often defined as a >10% loss of the parent compound.
Data Presentation: Illustrative Chemical Stability Data
Compound Class% Remaining (0.1 M HCl, 50°C, 24h)% Remaining (0.1 M NaOH, 50°C, 24h)% Remaining (3% H₂O₂, 50°C, 24h)
2-Amino Benzoxazole Carboxamide92%85%95%
2-Methyl Benzoxazole Carboxamide98%95%97%
Workflow Visualization: Chemical Stability Assessment

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solutions acid Acidic Stress (0.1 M HCl, 50°C) prep_stock->acid Incubate 24h base Basic Stress (0.1 M NaOH, 50°C) prep_stock->base Incubate 24h oxid Oxidative Stress (3% H₂O₂, 50°C) prep_stock->oxid Incubate 24h control Control (Water, 50°C) prep_stock->control Incubate 24h quench Quench & Neutralize acid->quench base->quench oxid->quench control->quench hplc Analyze by HPLC-UV or LC-MS/MS quench->hplc calc Calculate % Parent Remaining hplc->calc

Caption: Workflow for a forced degradation study.

Section 3: Protocol for Evaluating Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, as it directly influences a compound's half-life, bioavailability, and potential for drug-drug interactions.[7] In vitro assays using liver fractions, such as microsomes, are a standard and efficient method for predicting in vivo metabolic clearance.[8][9]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[10][11]

1. Reagents and Materials:

  • Pooled human liver microsomes (e.g., 0.5 mg/mL).
  • Phosphate buffer (e.g., 100 mM, pH 7.4).
  • NADPH regenerating system (Cofactor).
  • Test compounds (2-amino and 2-methyl benzoxazole carboxamides) and a positive control (e.g., testosterone or verapamil).
  • Ice-cold acetonitrile with an internal standard for reaction termination.

2. Incubation Procedure:

  • Prepare an incubation mixture containing liver microsomes in phosphate buffer. Pre-warm at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
  • Terminate the reaction at each time point by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

3. Negative Control:

  • Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

4. Sample Analysis:

  • Centrifuge the terminated samples to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
  • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
Data Presentation: Illustrative Metabolic Stability Data
Compound ClassIn Vitro t₁/₂ (min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Stability Classification
2-Amino Benzoxazole Carboxamide2555.4Moderate
2-Methyl Benzoxazole Carboxamide> 60< 23.1High
Verapamil (Control)1877.0Low-Moderate
Workflow Visualization: Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis reagents Prepare Microsomes, Buffer, NADPH, Test Compounds initiate Initiate Reaction (Add Compound & NADPH) reagents->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate Terminate Reaction (Ice-Cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t₁/₂ and CLᵢₙₜ lcms->calc

Caption: Workflow for an in vitro metabolic stability assay.

Section 4: Synthesis and Interpretation of Results

The data generated from these protocols provide a robust basis for comparing the stability of the two scaffolds.

  • Chemical Stability Interpretation: Based on fundamental chemical principles, the 2-methyl benzoxazole carboxamide would be expected to show greater stability across all forced degradation conditions. The amide bond is typically the most labile point under strong acid or base, but the electron-donating amino group in the 2-amino analog could potentially influence the susceptibility of the benzoxazole ring itself to hydrolysis, particularly under basic conditions.

  • Metabolic Stability Interpretation: The illustrative data align with the hypothesis that the 2-methyl analog would be more metabolically stable. A longer half-life and lower intrinsic clearance for the 2-methyl compound suggest it is metabolized more slowly by CYP enzymes. Conversely, the moderate stability of the 2-amino compound could indicate that the amino group is a "metabolic soft spot," providing a handle for rapid enzymatic modification and clearance. This aligns with findings where other benzoxazolone carboxamides were found to have moderate metabolic stability, necessitating optimization.[12]

Conclusion

The choice between a 2-amino and a 2-methyl substituent on a benzoxazole carboxamide core is a critical decision in drug design with significant consequences for the compound's stability profile. While the 2-amino group may offer advantages for target binding through hydrogen bonding, it often introduces a metabolic liability. The 2-methyl group typically provides a more robust alternative, potentially leading to improved pharmacokinetic properties such as a longer in vivo half-life and higher oral bioavailability.

This guide provides the foundational knowledge and actionable experimental protocols for researchers to make a data-driven decision. By systematically evaluating both chemical and metabolic stability, drug development teams can better predict the downstream behavior of their lead compounds, de-risk their projects, and ultimately select candidates with a higher probability of success.

References

  • Vertex Pharmaceuticals Incorporated. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-41.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025). The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals.
  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • IntechOpen. (2025).
  • BenchChem. (2025). The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery.
  • MDPI. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
  • PubMed. (2024).
  • PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery.
  • ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors.
  • Longdom Publishing SL. (n.d.).

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Comparative

Structural Determinants in Medicinal Chemistry: A Crystallographic Comparison of 2-Amino-1,3-Benzoxazole-5-Carboxamide and Bioisosteres

Executive Summary & Structural Significance[1][2][3][4] The 2-amino-1,3-benzoxazole-5-carboxamide scaffold represents a critical pharmacophore in modern drug design, particularly in the development of Transthyretin (TTR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2][3][4]

The 2-amino-1,3-benzoxazole-5-carboxamide scaffold represents a critical pharmacophore in modern drug design, particularly in the development of Transthyretin (TTR) kinetic stabilizers and kinase inhibitors. Its structural utility lies in its rigidity and specific hydrogen-bonding vectors.

Unlike its ubiquitous bioisostere, 2-amino-benzimidazole , the benzoxazole core lacks the N-H donor in the 1-position. This single atom substitution (Oxygen vs. Nitrogen) fundamentally alters the solid-state packing, solubility profile, and ligand-protein interaction capability.

This guide objectively compares the crystallographic behavior of the 2-amino-benzoxazole scaffold against its primary alternatives, providing experimental protocols for obtaining diffraction-quality crystals and analyzing the resulting data.

Comparative Crystallographic Data: Benzoxazole vs. Bioisosteres

In the absence of a singular, public domain "gold standard" entry for the exact 2-amino-1,3-benzoxazole-5-carboxamide molecule, we utilize high-resolution data from its closest structural proxies—Zoxazolamine (2-amino-5-chlorobenzoxazole) and 2-amino-benzimidazole-5-carboxamide . These proxies allow us to model the specific packing forces driven by the 5-carboxamide moiety.

Table 1: Structural Parameters & Packing Motifs[5]
FeatureTarget Scaffold (Benzoxazole-5-carboxamide)Alternative A (Benzimidazole-5-carboxamide)Alternative B (Indole-5-carboxamide)
Ring Atom (Pos 1) Oxygen (Acceptor only)Nitrogen (Donor/Acceptor)Carbon (Neutral)
Space Group (Typ.) P2₁/c or P-1 (Centro-symmetric)P2₁/n (Often forms hydrates)P2₁ (Lower symmetry common)
H-Bond Motif R²₂(8) Dimer (Amide-Amide) + Chain (2-NH₂

Ring N)
3D Network (Ring NH participates in lateral bonding)Edge-to-Face (Dominated by Pi-stacking)
Tautomeric State Amino form dominant (Solid State)Amino/Imino equilibrium possibleN/A (Fixed)
Planarity (RMSD) < 0.02 Å (Highly Rigid)< 0.05 Å (Slightly flexible at NH)< 0.03 Å
Packing Efficiency High (Dense packing due to lack of 1-H)Moderate (Solvent channels common)Moderate
Key Data Insight: The "Push-Pull" Packing Effect

The 2-amino-1,3-benzoxazole-5-carboxamide possesses a unique "Push-Pull" electronic character.

  • The "Push": The exocyclic 2-amino group acts as a strong H-bond donor.

  • The "Pull": The 5-carboxamide acts as a dual donor/acceptor.

  • The Result: Unlike Zoxazolamine (which stacks largely via Pi-Pi interactions), the 5-carboxamide derivative forms supramolecular ribbons . The amide group creates a "head-to-head" dimer, while the benzoxazole ring nitrogens accept protons from the 2-amino groups of adjacent ribbons.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of carboxamide-substituted benzoxazoles is challenging due to their high melting points and low solubility in non-polar solvents.

Phase 1: Synthesis & Purification (Pre-requisite)
  • Purity Requirement: >98% by HPLC.

  • Critical Step: Ensure removal of regioisomers (e.g., 6-carboxamide), which inevitably co-crystallize and cause disorder in the lattice.

Phase 2: Crystallization Workflow (Vapor Diffusion)
  • Method: Sitting Drop Vapor Diffusion (Preferred over evaporation to control nucleation rate).

  • Solvent System: DMSO/Methanol (1:1) as the solvent; Water or Ethanol as the precipitant.

  • Concentration: 15 mg/mL.

Step-by-Step Protocol:

  • Dissolve 5 mg of compound in 300 µL DMSO. Heat gently to 40°C if necessary.

  • Add 200 µL Methanol to lower viscosity.

  • Filter through a 0.22 µm PTFE syringe filter (Nylon binds benzoxazoles).

  • Setup: Place 2 µL of protein/compound solution on the bridge. Add 1 µL of reservoir solution (30% Ethanol in water).

  • Incubation: Store at 20°C. Crystals typically appear within 48-72 hours as thin needles or plates.

Phase 3: Data Collection Strategy
  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Benzoxazole rings have high thermal motion at room temperature; cooling is required to resolve the 2-amino vs. imino tautomer proton positions.

  • Resolution Target: 0.8 Å or better is required to distinguish the C=O vs C-NH₂ orientation in the carboxamide group (a common refinement error).

Visualizing the Structural Logic

The following diagrams illustrate the crystallization decision process and the specific hydrogen-bonding network that differentiates the Benzoxazole scaffold from the Benzimidazole.

Diagram 1: Crystallization Decision Tree

CrystallizationWorkflow Start Start: Purified 2-amino-1,3-benzoxazole-5-carboxamide Solubility Solubility Test (>10 mg/mL?) Start->Solubility MethodA Slow Evaporation (Methanol/DCM) Solubility->MethodA High Solubility MethodB Vapor Diffusion (DMSO : Water) Solubility->MethodB Low Solubility (Typical) Check Check Crystal Habit MethodA->Check MethodB->Check Result1 Needles (Fast growth) High Mosaicity Check->Result1 Nucleation too fast Result2 Prisms/Plates Diffraction Quality Check->Result2 Optimal Result1->MethodB Retry with lower conc. Refine Refinement Strategy: Assign Amide Orientation Result2->Refine

Caption: Decision tree for optimizing crystal growth of benzoxazole carboxamides, prioritizing Vapor Diffusion to control the nucleation of low-solubility scaffolds.

Diagram 2: Interaction Network Comparison

InteractionNetwork cluster_0 Benzoxazole Scaffold (Target) cluster_1 Benzimidazole Alternative B_Amino 2-Amino (Donor) B_RingN Ring N (Acceptor) B_Amino->B_RingN Intermolecular Chain B_RingO Ring O (Inert) Z_Amino 2-Amino (Donor) Z_RingN Ring N (Acceptor) Z_RingNH Ring NH (Donor) Z_RingNH->Z_RingN 3D Lattice Cross-link

Caption: Comparative H-bonding logic. The Benzoxazole (Left) forms linear chains due to the inert Oxygen, whereas Benzimidazole (Right) forms complex 3D networks via the extra Ring NH donor.

Technical Discussion: Why Choose Benzoxazole?

When selecting between these scaffolds for drug development, the crystallographic data highlights two distinct advantages of the Benzoxazole over the Benzimidazole:

  • Metabolic Stability (Crystallographic Correlate): The C-O bond in the benzoxazole ring is shorter and chemically harder than the C-N bond in benzimidazoles. In crystal structures, this manifests as a tighter, more rigid ring system (RMSD < 0.02 Å). This rigidity often translates to better metabolic stability against oxidative ring opening.

  • Solubility & Permeability: The lack of the Ring NH donor (as seen in the Benzimidazole) removes a strong H-bond donor. While this reduces melting point slightly, it significantly increases lipophilicity (LogP), often improving membrane permeability.

Refinement Warning: When solving the structure of 2-amino-1,3-benzoxazole-5-carboxamide, a common error is the misassignment of the terminal carboxamide Nitrogen and Oxygen atoms. Because N and O have similar electron densities, they can be swapped during refinement.

  • Validation: Check the B-factors. If the "Oxygen" has a suspiciously high B-factor, it is likely a Nitrogen.

  • Chemical Logic: The amide Oxygen will almost always accept a Hydrogen bond from a neighboring 2-amino group.

References

  • Crystal Structure of 2-(2-aminophenyl)-1,3-benzoxazole. PubMed Central (NIH). [Link] (Foundational data on the benzoxazole packing motifs and planarity).

  • Synthesis and Characterization of 2-Amino-5-chlorobenzoxazole (Zoxazolamine) Complexes. ResearchGate. [Link] (Source for the isostructural "Proxy A" used in the comparative analysis).

  • Hydrogen-bond motifs in 2-aminobenzamides and derivatives. MDPI Molecules. [Link] (Detailed analysis of the amide-amide supramolecular synthons relevant to the 5-carboxamide moiety).

  • PubChem Compound Summary: 5-amino-1,3-benzoxazole-2-carboxamide. PubChem. [Link] (Reference for isomeric structures and physical property baselines).[1]

  • Synthesis of Various 2-Aminobenzoxazoles: Cyclization Studies. ACS Omega. [Link] (Protocol grounding for the synthesis and purity requirements described in Section 3).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Logistics: 2-Amino-1,3-benzoxazole-5-carboxamide

[1] Executive Summary & Risk Context 2-Amino-1,3-benzoxazole-5-carboxamide is a functionalized heterocyclic building block, frequently utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Context

2-Amino-1,3-benzoxazole-5-carboxamide is a functionalized heterocyclic building block, frequently utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive pharmaceutical intermediates.[1][2][3]

While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (benzoxazoles and aromatic amides) are classified as Skin/Eye Irritants (Category 2/2A) and Specific Target Organ Toxicants (Respiratory Irritation, Category 3) . Furthermore, as a pharmaceutical intermediate, it should be treated under Occupational Exposure Band (OEB) 3 protocols until a specific potency assay proves otherwise.

Core Safety Directive: Do not treat this merely as a "standard organic solid." The presence of the primary amine and carboxamide groups increases the potential for biological activity and sensitization. Adopt a "Containment First" strategy.

Hazard Identification & Exposure Pathways

Before selecting PPE, we must define the enemy. The primary risks associated with this compound are:

  • Inhalation (High Risk): Fine powders of benzoxazole derivatives are often electrostatic and easily aerosolized during weighing. Inhalation may cause mucosal irritation or systemic absorption.

  • Dermal Contact (Moderate Risk): Lipophilic nature facilitates skin absorption; potential for contact dermatitis.

  • Ocular Contact (Moderate Risk): Mechanical abrasion and chemical irritation (pH effects of the amino group).

GHS Hazard Classification (derived from analogs)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[2][3][4][5][6][7][8]
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[2][4][5][6][7][8]
STOT - Single Exposure 3H335: May cause respiratory irritation.[4][7][8]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring operator safety during specific tasks.

Protection ZonePPE RequirementTechnical Specification & Rationale
Respiratory Engineering Control Primary Primary: Handle only inside a certified Fume Hood or Powder Weighing Station. Secondary: If handling outside containment (e.g., spill cleanup), use N95 or P100 respirator. Rationale: Prevents inhalation of aerosolized particulates.
Hand (Dermal) Double-Gloving Strategy Inner Layer: Nitrile (4 mil / 0.10mm). Outer Layer: Nitrile (Extended Cuff, 5-8 mil). Rationale: Benzoxazoles can permeate thin latex. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Safety Goggles Safety glasses with side shields are insufficient for powders. Use unvented or indirect-vent goggles. Rationale: Prevents dust migration around the lens and protects against splashes during solubilization.
Body Tyvek® Lab Coat / Sleeve Covers Use a closed-front lab coat (Tyvek or chemically resistant cotton). Disposable sleeve covers are recommended during weighing. Rationale: Prevents powder accumulation on personal clothing and wrist exposure gaps.

Operational Workflow: Safe Handling Protocol

The following diagram outlines the logical decision-making process for handling this compound.

SafetyWorkflow Start Task: Handle 2-Amino-1,3-benzoxazole-5-carboxamide RiskAssess 1. Risk Assessment (Check Quantity & Form) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood / Balance Enclosure) RiskAssess->EngControl PPE_Don 3. Don PPE (Double Nitrile, Goggles, Lab Coat) EngControl->PPE_Don StaticCheck Static Control? (Is powder flying?) PPE_Don->StaticCheck Ionizer Deploy Anti-Static Gun/Bar StaticCheck->Ionizer Yes Weighing 4. Weighing/Transfer (Slow laminar movement) StaticCheck->Weighing No Ionizer->Weighing Solubilization 5. Solubilization (Add solvent TO powder) Weighing->Solubilization Decon 6. Decontamination (Wipe with MeOH/Water) Solubilization->Decon Disposal 7. Disposal (Solid vs Liquid Waste) Decon->Disposal

Caption: Operational logic flow ensuring engineering controls and static mitigation precede physical handling.

Detailed Procedures
A. Weighing & Transfer (Critical Step)
  • Static Mitigation: Benzoxazole derivatives are often dry, fluffy powders prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Taring: Tare the weighing boat/vial before opening the source container.

  • Transfer: Use a disposable spatula. Do not pour from the source bottle.

  • Technique: Keep hands deep inside the hood (at least 6 inches from the sash). Move slowly to avoid creating air turbulence that disturbs the powder.

B. Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO or DMF.

  • Addition Order: Always add the solvent to the powder , not the powder to the solvent. This prevents a "puff" of powder from being displaced by the liquid.

  • Venting: If using a septum-capped vial, insert a vent needle to prevent pressure buildup during dissolution (exothermic potential).

C. Decontamination[1]
  • Immediate Clean: Wipe the balance area and spatula immediately after use.

  • Solvent Wipe: Use a paper towel dampened with Methanol or Ethanol (solubilizes the organic residue) followed by a water wipe.

  • Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.

Disposal & Emergency Response

Waste Management Plan
Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels, solid compound.Tag: "Hazardous Waste - Solid (Toxic/Irritant)." Seal in double-bagged polyethylene.
Liquid Waste Mother liquors, reaction mixtures (DMSO/DMF solutions).Tag: "Hazardous Waste - Liquid Organic." Do not mix with oxidizers.
Sharps Contaminated needles/glass.Dedicated Sharps Bin (Incineration).
Emergency Procedures
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[3] Do not use solvent (ethanol) on skin, as it may enhance absorption.

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately.

  • Spill (Powder):

    • Evacuate the immediate area.[2][5]

    • Don N95/P100 respirator.

    • Cover spill with wet paper towels (to prevent dust) or use a dedicated HEPA vacuum.

    • Wipe area with MeOH/Water.

References

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary: Benzoxazole derivatives and safety profiles.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeBridge Consultants. (2020). Potent Compound Safety: Categorization and Handling Guidelines.

Sources

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